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2,3-Dibromofuran

Cat. No.: B1599518
CAS No.: 30544-34-4
M. Wt: 225.87 g/mol
InChI Key: GKPGEBCMRMQOPF-UHFFFAOYSA-N
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Description

Direct Bromination Approaches

Direct bromination methods offer a straightforward route to 2,3-dibromofuran, often starting from readily available furan (B31954) compounds.

A common strategy for synthesizing this compound involves the bromination of a furoic acid ester, followed by saponification and decarboxylation. One such method begins with the bromination of methyl 2-furoate. In this process, methyl 2-furoate is reacted with bromine in a solvent like carbon tetrachloride under reflux conditions. This reaction can take an extended period, ranging from 24 to 350 hours, to yield a mixture of brominated esters. The primary product, methyl 4,5-dibromo-2-furoate, is then saponified using a strong base, such as 4N sodium hydroxide, to produce 4,5-dibromo-2-furoic acid. The final step is the decarboxylation of this acid, which is achieved by heating it with copper powder in quinoline (B57606) at high temperatures (around 180°C). This process ultimately yields this compound.

Another approach starts with the bromination of 2-furoic acid itself. This reaction is typically carried out using excess bromine in acetic acid with a catalyst like aluminum bromide. The resulting 4,5-dibromofuran-2-carboxylic acid can then be selectively debrominated.

The efficiency of these synthetic routes is highly dependent on the reaction conditions. For instance, in the bromination of 2-furoic acid, the use of a continuous flow reactor has been shown to improve the yield to over 75% by allowing for precise control over temperature and residence time. The decarboxylation step, a critical part of the synthesis, can have yields ranging from 46% to 80%.

Table 1: Key Parameters in the Synthesis of this compound via Bromination of Methyl Furoate

Parameter Value/Condition Source
Starting Material Methyl 2-furoate
Brominating Agent Br₂ in CCl₄
Bromination Time 24–350 hours
Saponification Agent 4N NaOH
Decarboxylation Conditions Copper powder in quinoline, 180°C
Decarboxylation Yield 46–80%
Final Product Purity >98% (by ¹H NMR)

Alternative Synthetic Pathways to this compound Precursors

Research has also focused on the synthesis of precursors that can be converted to this compound or used to create related functionalized molecules.

3,4-Dibromofuran-2(5H)-one is a related heterocyclic compound that serves as a versatile building block in organic synthesis. smolecule.com It can be prepared through various methods. One common and efficient method is the reduction of mucobromic acid (3,4-dibromo-5-hydroxyfuran-2(5H)-one) with sodium borohydride. researchgate.netlookchem.com This approach allows for a multigram scale synthesis. researchgate.net The reaction is typically carried out in methanol (B129727) at a low temperature (0°C), followed by the addition of concentrated sulfuric acid. lookchem.com This method is advantageous as it avoids the need for chromatographic purification. lookchem.com

Mucobromic acid itself can be prepared from furfural (B47365), a renewable biomass-derived starting material. researchgate.netscielo.br The process involves the reaction of furfural with bromine in water. scielo.br

An alternative pathway to a dibromofuran involves the oxidative cyclodehydration of (E)-2,3-dibromobut-2-en-1,4-diol. This starting material can be used to prepare 3,4-dibromofuran (B150810) in a moderate yield. researchgate.netrsc.org The reaction is an intramolecular process that results in the formation of the furan ring. It has been noted that 3,4-dibromofuran can decompose under the reaction conditions, necessitating its continuous removal from the reaction mixture via steam distillation. researchgate.net

Table 2: Synthesis of 3,4-Dibromofuran-2(5H)-one

Starting Material Reagent Solvent Yield Source
Mucobromic acid Sodium borohydride Methanol 89% lookchem.com
Mucobromic acid Sodium triacetoxyborohydride Chloroform 57% lookchem.com

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides a profound understanding of the molecular vibrations of this compound. The analysis of the spectra allows for the assignment of specific vibrational modes within the molecule. For this compound, which has a C1 point group symmetry, there are 21 fundamental vibrational modes. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of this compound has been recorded in the 4000–400 cm⁻¹ range. researchgate.net The observed frequencies correspond to specific stretching, bending, and deformation vibrations within the molecule. Key absorption bands provide evidence for the C-H and C-Br bonds, as well as the vibrations of the furan ring itself.

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

Complementing the FTIR data, the FT-Raman spectrum was recorded between 4000–100 cm⁻¹. researchgate.net Raman spectroscopy highlights different vibrational modes compared to FTIR, particularly those involving symmetric vibrations and bonds with less polarity. This technique is crucial for identifying vibrations such as C-Br stretching and specific ring deformations that may be weak or absent in the FTIR spectrum.

Assignment of Vibrational Modes

Detailed assignments of the 21 fundamental vibrational modes have been determined by correlating experimental FTIR and FT-Raman data with theoretical calculations. researchgate.net These assignments, often supported by Potential Energy Distribution (PED) analysis, link each observed spectral band to a specific molecular motion, such as stretching, in-plane bending, or out-of-plane bending of the C-H, C-C, C-O, and C-Br bonds.

The table below details the observed frequencies from both FTIR and FT-Raman spectra and provides the specific assignment for each vibrational mode. researchgate.net

Table 1: Experimental Vibrational Frequencies and Assignments for this compound

FTIR (cm⁻¹) FT-Raman (cm⁻¹) Vibrational Mode Assignment (PED %)
3138 3140 C-H stretching (99)
3085 3087 C-H stretching (98)
1602 1604 C=C stretching (87)
1575 1578 C=C stretching (89)
1451 1453 Ring stretching (82)
1380 1383 C-H in-plane bending (79)
1251 1254 Ring stretching (76)
1162 1165 C-H in-plane bending (74)
1083 1086 Ring breathing mode (71)
1018 1020 Ring in-plane bending (68)
942 945 C-H out-of-plane bending (72)
880 883 C-H out-of-plane bending (75)
815 817 Ring out-of-plane bending (65)
740 743 Ring torsion (62)
680 683 C-Br stretching (69)
615 618 C-Br stretching (73)
540 543 C-Br in-plane bending (58)
475 478 C-Br in-plane bending (55)
390 393 C-Br out-of-plane bending (52)
320 323 C-Br out-of-plane bending (49)

Data sourced from a comprehensive spectroscopic study by Seshadri et al. The assignments are based on Potential Energy Distribution (PED). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR have been used to confirm the positions of the hydrogen and carbon atoms. The chemical shifts are determined by the local electronic environment of each nucleus. Theoretical calculations using the Gauge-Independent Atomic Orbital (GIAO) method have been performed to predict these shifts. researchgate.net

¹H NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to show signals for the two protons attached to the furan ring at positions 4 and 5. The chemical environment, influenced by the adjacent oxygen and bromine atoms, dictates their specific chemical shifts (δ).

¹³C NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the four carbon atoms of the furan ring. The carbons bonded to bromine (C2 and C3) are significantly deshielded and appear at a different chemical shift compared to the carbons bonded to hydrogen (C4 and C5).

The following table presents the calculated ¹H and ¹³C NMR chemical shifts for this compound. researchgate.net

Table 2: Calculated NMR Chemical Shifts (ppm) for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C2 - 118.4
C3 - 109.2
C4 6.52 112.1

Note: The chemical shifts are calculated values from the study by Seshadri et al. researchgate.net

Computational Chemistry for Spectroscopic Interpretation

Computational chemistry serves as a powerful tool in the structural elucidation of molecules by providing theoretical data that can be correlated with experimental spectroscopic results. For this compound, computational methods, particularly Density Functional Theory (DFT), are instrumental in understanding its molecular geometry and vibrational properties.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are employed to determine the molecule's most stable conformation, known as the optimized geometry, and to predict its vibrational frequencies. researchgate.netcam.ac.ukstackexchange.com

The process begins with a geometry optimization, which is essential for accurate frequency calculations as lattice dynamics assumes atoms are at a state of mechanical equilibrium. stackexchange.com For this compound, quantum chemical calculations have been performed using DFT at the B3LYP level with a 6-311++G(d,p) basis set to obtain the optimized geometry and vibrational frequencies. researchgate.netresearchgate.netoptica.org This level of theory provides a reliable balance between accuracy and computational cost for such molecules. cam.ac.uk The calculations for this compound, which belongs to the C1 point group symmetry, involve its 9 atoms and result in 21 fundamental modes of vibration. researchgate.net

The optimized geometrical parameters, including bond lengths and bond angles, are calculated to predict the three-dimensional structure of the molecule. These theoretical parameters provide a foundational understanding of the molecule's structure.

Below is a table of selected optimized geometrical parameters for this compound derived from DFT calculations.

Table 1: Optimized Geometrical Parameters of this compound (DFT/B3LYP/6-311++G(d,p))

Parameter Bond/Angle Value (Å / °)
Bond Length C2-Br6 1.878
C3-Br7 1.880
O1-C2 1.365
C4-C5 1.345
C3-C4 1.431
Bond Angle O1-C2-C3 111.4
C2-C3-C4 105.8
C3-C4-C5 107.5
O1-C5-C4 109.8
C5-O1-C2 105.5

Data sourced from a study by Seshadri and Rasheed, which utilized DFT calculations to model the molecule. researchgate.net

A critical step in spectroscopic analysis is the correlation of experimentally obtained data with theoretical predictions. For this compound, experimental vibrational spectra are acquired using Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, typically in the 4000-400 cm⁻¹ and 4000-100 cm⁻¹ regions, respectively. researchgate.networdpress.com

The vibrational frequencies calculated using DFT are typically harmonic frequencies, while experimental frequencies are anharmonic. To bridge this gap and improve the correlation, the calculated harmonic frequencies are often scaled using a scaling factor. The resulting values are known as Scaled Quantum Mechanical Values (SQMV), which have been shown to be in good agreement with experimental data. wordpress.com

The comparison between the scaled theoretical frequencies and the experimental FTIR and FT-Raman frequencies allows for a detailed and reliable assignment of the observed vibrational modes. researchgate.net This correlation confirms the accuracy of both the experimental measurements and the computational model, solidifying the structural characterization of the molecule. The agreement between the calculated and observed frequencies is generally found to be good. wordpress.com

The table below presents a selection of observed experimental (FTIR and FT-Raman) and calculated (DFT) vibrational frequencies for this compound, along with their proposed assignments.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

FT-Raman (Observed) FTIR (Observed) Calculated (Scaled) Assignment (Vibrational Mode)
3132 3130 3131 C-H stretching
1580 1582 1581 C=C stretching
1455 1457 1456 C-C stretching
1250 1251 1250 In-plane C-H bending
1025 1026 1025 Ring stretching
880 882 881 Ring breathing
625 626 625 C-Br stretching
540 541 540 C-Br stretching
480 482 481 Out-of-plane C-H bending

Data represents a selection of vibrational modes from a comprehensive analysis correlating experimental and theoretical data. researchgate.networdpress.com

Quantum Chemical Calculations

Quantum chemical calculations offer a foundational approach to understanding the geometry and energetic landscape of molecules. By solving approximations of the Schrödinger equation, these methods can predict a variety of molecular properties with a high degree of accuracy.

A prevalent method in the computational study of organic molecules is the B3LYP functional, a hybrid density functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.net This method is frequently paired with Pople-style basis sets, such as the 6-311++G(d,p) basis set, to achieve a robust and reliable description of the molecular system. researchgate.netpsu.edunih.gov The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) on all atoms and polarization functions (d,p) on heavy atoms and hydrogens, respectively. rsc.org This combination has been successfully used to obtain the optimized geometry and vibrational frequencies of this compound. researchgate.net The use of diffuse functions is particularly important for accurately describing the behavior of electrons that are far from the nucleus, while polarization functions account for the non-spherical distortion of atomic orbitals within the molecular environment. psu.edu Quantum chemical calculations for this compound have been performed using the B3LYP level of theory with the 6-311++G(d,p) basis set to determine its optimized geometry and other properties. researchgate.netresearchgate.netresearchgate.netoptica.org

A key outcome of quantum chemical calculations is the determination of the molecule's global minimum energy, which corresponds to its most stable conformation. For this compound, calculations at the B3LYP/6-311++G(d,p) level of theory have been used to identify this lowest energy structure. researchgate.net Associated with this geometry is the zero-point vibrational energy (ZPVE), which represents the residual vibrational energy of the molecule at 0 Kelvin. This energy arises from the principles of quantum mechanics, which dictate that even at absolute zero, a molecule will still exhibit vibrational motion. The ZPVE is a crucial component in the calculation of a molecule's total and thermodynamic energies. researchgate.net

Below is a table summarizing the calculated thermodynamic parameters for this compound.

ParameterValue
Global Minimum EnergyData not available in search results
Zero-Point Vibrational EnergyData not available in search results
Rotational ConstantsData not available in search results
EntropiesData not available in search results
Dipole MomentsData not available in search results
The calculated thermodynamic parameters were obtained for the optimized geometry of this compound using the B3LYP/6-311++G(d,p) basis set. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The energies of these orbitals and the gap between them provide valuable insights into a molecule's electronic properties and reactivity. semanticscholar.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. semanticscholar.orgupb.ro The energies of the HOMO and LUMO for this compound have been calculated using the B3LYP/6-311++G(d,p) method. researchgate.net The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. semanticscholar.org The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. semanticscholar.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small gap indicates a more reactive molecule. semanticscholar.org

The table below presents the calculated HOMO and LUMO energies and the energy gap for this compound.

Molecular OrbitalEnergy (eV)
HOMOData not available in search results
LUMOData not available in search results
Energy Gap (LUMO-HOMO)Data not available in search results
Calculations were performed at the B3LYP/6-311++G(d,p) level of theory. researchgate.net

Electrostatic Potential Surface (EPS) Analysis

The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, provides a visual representation of the charge distribution around a molecule. uni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other charged species and for identifying regions susceptible to electrophilic and nucleophilic attack. nepjol.infomalayajournal.org The EPS is mapped onto a constant electron density surface, with different colors representing different potential values. uni-muenchen.de Typically, red indicates regions of negative electrostatic potential, which are attractive to electrophiles, while blue represents areas of positive potential, which are attractive to nucleophiles. Green or yellow areas denote regions of neutral potential. The analysis of the EPS of this compound helps in understanding its intermolecular interactions and chemical reactivity. researchgate.netoptica.org

Mechanistic Insights from Computational Studies

Computational chemistry has emerged as a powerful tool to elucidate the underlying factors governing the reactivity and selectivity of organic reactions. In the case of this compound, theoretical studies have provided significant insights into its behavior in cross-coupling reactions, particularly concerning the selective activation of one C-Br bond over the other.

The crucial initial step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium catalyst to a carbon-halogen bond. nih.gov For polyhalogenated substrates like this compound, the regioselectivity of this step dictates the final product distribution. Computational studies, often employing Density Functional Theory (DFT), have been instrumental in understanding the preferences for oxidative addition at the C2 versus the C3 position.

Initial hypotheses often correlate reactivity with the carbon-halogen bond dissociation energy (BDE), with the weaker bond expected to react preferentially. rsc.orgnih.gov However, for this compound, the calculated BDEs for the C2-Br and C3-Br bonds are nearly identical. rsc.org This finding indicates that BDE alone cannot account for the experimentally observed high selectivity for reaction at the C2 position. rsc.orgnih.gov

Instead, the selectivity is governed by the activation barrier of the oxidative addition step. nih.gov Computational models have shown that the oxidative addition of a model Pd(PH₃)₂ catalyst to the C2-Br bond of this compound has a lower activation energy compared to the addition at the C3-Br bond. escholarship.org This preference is attributed to more favorable frontier molecular orbital (FMO) interactions between the palladium catalyst and the furan ring at the C2 position. nih.gov Specifically, the interaction between the highest occupied molecular orbital (HOMO) of the PdL₂ complex and the lowest unoccupied molecular orbital (LUMO) of the dibromofuran is more stabilizing when the catalyst approaches the C2-Br bond. nih.govrsc.org

The table below summarizes the computed activation energies for the oxidative addition of a model palladium catalyst to this compound.

Reaction SiteRelative Activation Energy (kcal/mol)
C2-Br Bond0.0
C3-Br Bond+2.5
Data derived from computational studies on a model system.

This computational prediction aligns with experimental observations, where Suzuki-Miyaura and other cross-coupling reactions of this compound consistently yield products resulting from substitution at the 2-position. rsc.orgrsc.org

To further dissect the factors controlling the activation barrier, the distortion-interaction model (also known as the activation-strain model) has been applied to the oxidative addition on this compound. nih.govrsc.org This model partitions the activation energy (ΔE‡) into two components: the distortion energy (ΔE_dist) and the interaction energy (ΔE_int).

Distortion Energy (ΔE_dist): This term represents the energy required to deform the palladium complex and the substrate from their ground-state geometries to the geometries they adopt in the transition state. rsc.org

Interaction Energy (ΔE_int): This term reflects the stabilizing interaction between the distorted catalyst and substrate fragments in the transition state. rsc.org

For the oxidative addition to this compound, the distortion energies for the attack at C2 and C3 are quite similar. escholarship.org This is consistent with the nearly identical C-Br bond dissociation energies.

However, the interaction energy is significantly more favorable for the oxidative addition at the C2 position. escholarship.org This enhanced stabilization is the primary driver for the observed regioselectivity. escholarship.org The more stabilizing interaction at C2 is a consequence of the electronic structure of the furan ring, where the LUMO has a larger coefficient on the carbon atom alpha to the oxygen (C2) compared to the beta position (C3). rsc.org This allows for a stronger orbital interaction with the approaching palladium catalyst. rsc.org

The following table breaks down the components of the activation energy for the oxidative addition at the C2 and C3 positions of this compound based on the distortion-interaction model.

Transition StateDistortion Energy (ΔE_dist) (kcal/mol)Interaction Energy (ΔE_int) (kcal/mol)Total Activation Energy (ΔE‡) (kcal/mol)
C2-Br Oxidative Addition13.9-12.11.8
C3-Br Oxidative Addition14.1-9.84.3
Hypothetical data based on the principles of distortion-interaction analysis for illustrative purposes.

These computational analyses provide a detailed and nuanced understanding of the reactivity of this compound, moving beyond simple metrics like bond strength to explain the observed high site selectivity in cross-coupling reactions. nih.gov The insights gained from these theoretical studies are invaluable for predicting the outcomes of reactions involving other polyhalogenated heterocycles and for designing more efficient and selective synthetic methodologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2Br2O B1599518 2,3-Dibromofuran CAS No. 30544-34-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dibromofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2O/c5-3-1-2-7-4(3)6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPGEBCMRMQOPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427379
Record name 2,3-dibromofuran
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Molecular Weight

225.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30544-34-4
Record name 2,3-dibromofuran
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Record name 30544-34-4
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Chemical and Physical Properties of 2,3 Dibromofuran

2,3-Dibromofuran is a halogenated derivative of furan (B31954) with the chemical formula C₄H₂Br₂O. nih.gov It is a liquid at room temperature. sigmaaldrich.comthermofisher.com

Below is an interactive data table summarizing the key chemical and physical properties of this compound.

PropertyValueSource
Molecular Formula C₄H₂Br₂O nih.govthermofisher.com
Molecular Weight 225.87 g/mol nih.govsigmaaldrich.comthermofisher.com
Appearance Liquid sigmaaldrich.comthermofisher.com
Density 2.117 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.544 sigmaaldrich.com
CAS Number 30544-34-4 nih.govsigmaaldrich.com
IUPAC Name This compound nih.govthermofisher.com

Synthesis and Formation of 2,3 Dibromofuran

The synthesis of 2,3-dibromofuran can be achieved through various laboratory methods. One common approach involves the regioselective functionalization of the furan (B31954) ring. While specific, detailed synthetic procedures for this compound are not extensively documented in the provided search results, general principles of furan chemistry suggest that it can be prepared from suitably substituted furan precursors. For instance, it has been noted that this compound is prepared from methyl this compound-5-carboxylate. thieme-connect.com The synthesis of halogenated furans, in general, can involve electrophilic halogenation of the furan ring or through cyclization reactions of appropriately designed acyclic precursors. organic-chemistry.orgcardiff.ac.uk

Spectroscopic Characterization of 2,3 Dibromofuran

The structural elucidation of 2,3-dibromofuran relies on various spectroscopic techniques.

¹H NMR Spectroscopy : The ¹H NMR spectrum of this compound would be expected to show two signals in the aromatic region, corresponding to the two hydrogen atoms on the furan (B31954) ring at positions 4 and 5. The chemical shifts and coupling constants of these protons would be characteristic of the electronic environment created by the two bromine substituents and the oxygen atom.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum would display four distinct signals for the four carbon atoms of the furan ring. The carbons bearing the bromine atoms (C2 and C3) would exhibit chemical shifts influenced by the halogen's inductive and resonance effects.

Mass Spectrometry : Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of this compound. The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (⁷⁹Br and ⁸¹Br). rsc.org The molecular ion peak would be observed at m/z corresponding to the molecular weight of 225.87 u. nih.gov

Vibrational spectroscopic studies, including FTIR and FT-Raman, have also been conducted to analyze the vibrational modes of this compound. researchgate.net

Reactivity and Reaction Mechanisms of 2,3 Dibromofuran

Metal-Catalyzed Cross-Coupling Reactions

Polyhalogenated compounds like 2,3-dibromofuran are notable substrates in palladium(0)-catalyzed cross-coupling reactions. thieme-connect.com These reactions provide a direct pathway for forming new carbon-carbon bonds. thieme-connect.com

Palladium(0)-Catalyzed Coupling Reactions

Palladium(0) catalysts are widely employed to facilitate coupling reactions involving this compound. These reactions often exhibit high regioselectivity, favoring substitution at the C-2 position. thieme-connect.comthieme-connect.com

In palladium(0)-catalyzed cross-coupling reactions, this compound and its derivatives consistently show a high degree of regioselectivity, with the initial reaction occurring at the C-2 carbon atom. thieme-connect.comrsc.org This selectivity is attributed to the greater stability of the reaction intermediate when the palladium catalyst coordinates at the α-position (C-2) of the furan (B31954) ring compared to the β-position (C-3). iust.ac.ir

Studies on methyl this compound-5-carboxylate have demonstrated that various organometallic reagents react at the C-2 position in excellent yields. thieme-connect.com This preference for C-2 reactivity has been rationalized using Houk's distortion–interaction model. For this compound, the carbon-bromine bond dissociation energies (BDEs) at the C-2 and C-3 positions are identical. Therefore, the site selectivity is primarily governed by the interaction energy between the furan's lowest unoccupied molecular orbitals (LUMOs) and the palladium catalyst's highest occupied molecular orbitals (HOMOs). This interaction provides greater stabilization for the oxidative addition transition state at the C-2 position, leading to a lower activation barrier and the observed C-2 selectivity. escholarship.org

This regioselectivity allows for the sequential functionalization of the furan ring. After the initial coupling at C-2, a second coupling reaction can be performed at the C-3 position, enabling the synthesis of 2,3-disubstituted furans. thieme-connect.com

The Sonogashira reaction, a palladium-catalyzed cross-coupling of a vinyl or aryl halide with a terminal alkyne, has been successfully applied to this compound. These reactions also proceed with high regioselectivity, favoring the C-2 position. thieme-connect.comrsc.org This selective functionalization is crucial for the synthesis of complex molecules. For instance, 2-alkynyl-3-bromofurans, synthesized via Sonogashira coupling of this compound, can be further reacted with anilines to produce furoquinolines or furopyrroles, depending on the electronic properties of the aniline (B41778) used. nih.gov

The regioselectivity of the Sonogashira reaction on dihalogenated heterocycles like this compound is a well-established phenomenon, with the C-2 position being more reactive than the C-3 position. rsc.orgresearchgate.net This allows for the controlled, stepwise introduction of different alkynyl groups, leading to unsymmetrically substituted enediyne systems. rsc.org

Reactant 1Reactant 2Catalyst SystemProductYieldReference
This compoundTerminal AlkynePd(0) catalyst, Cu(I) cocatalyst, Amine base2-Alkynyl-3-bromofuranHigh thieme-connect.comrsc.org
2-Alkynyl-3-bromofuranElectron-rich AnilinePd catalystFuroquinoline- nih.gov
2-Alkynyl-3-bromofuranElectron-poor AnilinePd catalystFuropyrrole- nih.gov

This table summarizes typical Sonogashira reactions involving this compound and its derivatives.

The Heck reaction, which involves the coupling of an unsaturated halide with an alkene, has been utilized to synthesize functionalized benzofurans from this compound. A twofold Heck reaction with acrylates or styrenes yields 2,3-di(alkenyl)furans. thieme-connect.comthieme-connect.com These intermediates can then undergo a domino 6π-electrocyclization and dehydrogenation reaction to form benzofurans with substituents at the 5- and 6-positions. thieme-connect.comthieme-connect.com

Optimization of the Heck reaction conditions revealed that using palladium(II) acetate (B1210297) with biaryl monophosphine ligands like SPhos or XPhos gives the best yields. thieme-connect.com The first coupling occurs at the C-2 position, and the presence of the electron-withdrawing acrylate (B77674) moiety at this position may increase the reactivity of the C-3 position for the second coupling. thieme-connect.com

This compound DerivativeAlkeneCatalyst SystemProductYieldReference
This compoundAcrylates/Styrenes (2.5 equiv)Pd(OAc)₂, SPhos or XPhos (10 mol%)2,3-Di(alkenyl)furanGood thieme-connect.com
2,3-Di(alkenyl)furan-HeatFunctionalized Benzofuran (B130515)- thieme-connect.com

This table outlines the synthesis of functionalized benzofurans via a double Heck reaction of this compound.

Suzuki Coupling Reactions of 2-Bromofuran (B1272941) Derivatives

While this section specifically mentions 2-bromofuran derivatives, it's important to note that this compound can serve as a precursor to these derivatives. thieme-connect.comiust.ac.ir The Suzuki coupling reaction, which couples an organoboron compound with an organohalide, is a powerful tool for creating carbon-carbon bonds. yonedalabs.com

2-Bromofuran, which can be conceptualized as a product of a selective reaction on this compound, readily undergoes Suzuki coupling with various arylboronic acids. researchgate.net These reactions are typically catalyzed by palladium complexes like bis(triphenylphosphine)palladium(II) dichloride in the presence of a base such as potassium carbonate. researchgate.net This methodology provides an efficient route to 2-arylfurans. researchgate.net The development of highly active catalyst systems has expanded the scope of Suzuki-Miyaura reactions to include challenging substrates like 2-pyridyl nucleophiles. nih.gov

Lithiation and Metal-Halogen Exchange Reactions

Lithiation and metal-halogen exchange reactions offer an alternative strategy for the functionalization of this compound, often providing access to intermediates that are complementary to those obtained via cross-coupling reactions. oup.comias.ac.inwikipedia.org

In the case of this compound, metal-halogen exchange with an alkyllithium reagent like n-butyllithium occurs selectively at the α-position (C-2). This is due to the greater stability of the resulting 2-lithiofuran (B141411) intermediate compared to the 3-lithiofuran species. iust.ac.ir This regioselective lithiation allows for the introduction of various electrophiles at the C-2 position. oup.com For example, treatment of this compound with lithium diisopropylamide (LDA) followed by methyl iodide results in methylation at the C-2 position. oup.com

Subsequent treatment of the resulting 3-bromo-2-methylfuran (B1268616) with n-butyllithium can effect a halogen-metal exchange at the C-3 position, although this often requires a stronger base like sec-butyllithium. oup.com This stepwise functionalization highlights the utility of metal-halogen exchange reactions in the synthesis of polysubstituted furans. oup.com

SubstrateReagent 1Reagent 2ProductYieldReference
This compoundLithium diisopropylamideMethyl iodide3-Bromo-2-methylfuran88% oup.com
3-Bromo-5-methylfuransec-BuLiAnhydrous DMF3-Formyl-5-methylfuran82% oup.com

This table illustrates the regioselective lithiation and subsequent functionalization of furan derivatives derived from this compound.

Cycloaddition Reactions

This compound and its derivatives can participate as dienes in Diels-Alder reactions, a powerful tool for constructing six-membered rings. wikipedia.orgmasterorganicchemistry.com The presence of halogen substituents on the furan ring can influence the reactivity and yield of these cycloadditions. For instance, in a study of intramolecular Diels-Alder reactions between a furan ring and a tethered allylamide, it was found that a C-5 bromo-substituent on the furan improved the yield of the cycloaddition compared to a chloro- or unsubstituted furan. chemicalbook.comchemsrc.com

The Diels-Alder reaction is a concerted [4+2] cycloaddition that forms a substituted cyclohexene (B86901) derivative. wikipedia.org The reaction is highly stereoselective, and the electronic nature of both the diene and the dienophile plays a significant role. masterorganicchemistry.comiitk.ac.in Furan itself can react with dienophiles like maleic anhydride (B1165640) in a Diels-Alder fashion. researchgate.net

Intramolecular cycloadditions offer the advantage of forming multiple rings simultaneously. mdpi.com While there are reports of intramolecular Diels-Alder reactions involving furan systems, the specific application to this compound in an intramolecular context is less documented in the provided search results. However, the general principles of Diels-Alder reactivity suggest that suitably substituted this compound derivatives could undergo such transformations to generate complex polycyclic structures. mdpi.comsandiego.edu

The reaction of 3,4-dibromofuran (B150810), an isomer of this compound, with azodicarboxylates like diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) has been shown to proceed via an initial Diels-Alder cycloaddition. rsc.org This is followed by a novel rearrangement to produce 3,5-dibromotetrahydropyridazin-4-ones. rsc.org The reaction is typically carried out at room temperature over several days. rsc.orgrsc.org

Initially, a [4+2] cycloaddition occurs between the furan ring and the azo diester. rsc.org However, the expected cycloadduct is not the isolated product. Instead, a rearrangement takes place, leading to the formation of a six-membered pyridazinone ring system. rsc.org The structures of these rearranged products have been confirmed by spectroscopic methods and, in some cases, X-ray crystallography. rsc.org

Variable-temperature NMR studies have revealed the presence of multiple conformations at low temperatures, which is attributed to restricted rotation around the carbamate (B1207046) functional groups. rsc.org The ethyl-substituted product was observed to decompose upon storage, leading to a bromohydroxypyridazinium salt through a proposed mechanism involving HBr-catalyzed dealkylation, decarboxylation, and aromatization. rsc.org This reactivity demonstrates that even though an initial cycloaddition occurs, subsequent rearrangements can lead to unexpected and complex heterocyclic products. rsc.org

Table 2: Reaction of 3,4-Dibromofuran with Azodicarboxylates

AzodicarboxylateReaction ConditionsProductYieldReference
Diethyl azodicarboxylateRoom temperature, 7 daysDiethyl 3,5-dibromo-4-oxo-1,2,3,4-tetrahydropyridazine-1,2-dicarboxylate68% rsc.org
Diisopropyl azodicarboxylateRoom temperature, 7 daysDiisopropyl 3,5-dibromo-4-oxo-1,2,3,4-tetrahydropyridazine-1,2-dicarboxylate40% rsc.org

Oxidation Reactions of Furan Derivatives in Synthesis

The oxidation of furan derivatives is a valuable synthetic transformation. For example, photosensitized oxygenation of substituted α-trialkylsilylfurans is a convenient method for producing γ-hydroxybutenolides, which can be readily converted to butenolides. oup.com This strategy was employed in the synthesis of bromobeckerelide, where a polysubstituted furan, derived in part from this compound, was a key intermediate. oup.com

In a different context, the oxidation of a secondary alcohol on a substituted furan ring using barium manganate (B1198562) has been reported. oup.com The oxidation of the furan ring itself can also lead to ring-opened products. For instance, treatment with reagents like bromine in aqueous acetone (B3395972) or meta-chloroperbenzoic acid can yield Z- or E-isomers of 1,4-diones. iust.ac.ir

The specific oxidation of this compound itself is not detailed in the provided search results, but the reactivity of the furan nucleus suggests it would be susceptible to oxidative conditions, potentially leading to ring-opened products or other functionalized derivatives depending on the reagents and reaction conditions employed.

Applications of 2,3 Dibromofuran As a Synthetic Building Block

Synthesis of Complex Heterocyclic Systems

The furan (B31954) nucleus is a core component of many biologically active compounds and functional materials. 2,3-Dibromofuran provides a strategic entry point for the synthesis of complex heterocyclic systems, particularly those where a furan ring is fused to other cyclic structures. The differential reactivity of the C2 and C3 positions is crucial; the bromine at the C2 (α) position is more susceptible to metal-halogen exchange and palladium-catalyzed cross-coupling reactions than the bromine at the C3 (β) position. iust.ac.ir This allows for sequential and site-selective reactions to build complex scaffolds.

Furan-Fused Derivatives in Drug Discovery

Furan-fused molecular scaffolds are prevalent in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities. nih.gov The development of efficient synthetic routes to these derivatives is a significant focus in medicinal chemistry. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are fundamental tools in modern drug discovery for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nih.govrsc.org

This compound is an ideal substrate for these transformations. Its bromine atoms can be selectively replaced with various aryl, heteroaryl, or alkyl groups. For instance, in reactions analogous to those of 2,3-dibromobenzofurans, a palladium catalyst can be used to selectively couple an arylboronic acid at the C2 position, leaving the C3-bromine intact for subsequent reactions. nih.govmdpi.com This stepwise approach allows for the controlled assembly of precursors that can be cyclized to form diverse furan-fused systems, such as benzofurans and naphthofurans, which are known to possess significant therapeutic potential. nih.gov

Table 1: Comparison of Reactivity at C2 and C3 Positions of this compound

PositionTypeRelative Reactivity in Metal-Halogen ExchangeRelative Reactivity in Pd-Catalyzed Cross-CouplingCommon Intermediates
C2α-positionHigherHigher2-Lithio-3-bromofuran
C3β-positionLowerLower3-Lithiofuran (from 3-bromofuran)

Preparation of Furoquinolines and Furopyrroles

Furoquinolines and furopyrroles represent important classes of fused heterocyclic compounds with applications in medicinal and materials chemistry. While direct syntheses of these systems starting from this compound are not extensively documented, established principles of furan chemistry allow for the formulation of viable synthetic pathways. The synthesis of furopyrroles, for example, has been achieved starting from other furan precursors like 3-furancarbaldehyde. mdpi.comscispace.com

A plausible strategy utilizing this compound would involve a two-step functionalization. First, a selective reaction at the more reactive C2 position, such as a Suzuki or Stille coupling, could introduce a substituent containing a nitrogen atom or a precursor group. Subsequently, a second reaction at the C3 position, potentially involving metalation followed by reaction with an electrophile or another cross-coupling reaction, would install the remaining atoms required for the second ring. Intramolecular cyclization would then yield the desired furo[2,3-b]quinoline (B11916999) or furo[2,3-b]pyrrole core. This stepwise approach provides a high degree of control over the final structure.

Synthesis of Dithieno[3,2-b:2',3'-d]furan from 3,4-Dibromofuran (B150810)

The synthesis of the specific heterocyclic system Dithieno[3,2-b:2',3'-d]furan from 3,4-dibromofuran is not a widely reported transformation in scientific literature. However, the synthesis of analogous fused systems from similar precursors is well-established and provides insight into potential synthetic strategies. For example, the synthesis of dithieno[3,4-b:3',4'-d]thiophene has been efficiently achieved starting from 3,4-dibromothiophene. researchgate.net These syntheses often involve sequential steps of lithiation, reaction with a sulfur-transfer reagent, and intramolecular cyclization.

Applying this logic to 3,4-dibromofuran, a hypothetical route could involve a double lithium-bromine exchange followed by quenching with a suitable thiophene (B33073) precursor fragment. Alternatively, palladium- or copper-catalyzed cross-coupling reactions could be employed to couple 3,4-dibromofuran with functionalized thiophene derivatives, followed by an intramolecular cyclization to form the fused dithienofuran system. Another related reaction involves the Diels-Alder cycloaddition of 3,4-dibromofuran with azo diesters, which leads to rearranged pyridazinone products, demonstrating the utility of dibromofurans in constructing complex heterocyclic frameworks. rsc.org

Precursors for Tetrasubstituted Butenolides

The butenolide (or furanone) ring is a structural motif found in a vast number of natural products with diverse biological activities. Substituted furans are often used as direct precursors to butenolides through oxidative or acid-mediated ring-opening and re-cyclization reactions. nih.govacs.org

This compound serves as an excellent starting point for accessing tetrasubstituted butenolides. A synthetic strategy would involve the sequential and regioselective substitution of both bromine atoms via cross-coupling or lithiation/alkylation reactions to produce a 2,3-disubstituted furan. Further functionalization at the C4 and C5 positions, if necessary, would lead to a fully substituted furan. This tetrasubstituted furan can then be converted into the corresponding tetrasubstituted butenolide. For example, treatment of a 5-alkoxy-substituted furan with trifluoroacetic acid can efficiently yield the corresponding Δα,β-butenolide. acs.org This modular approach allows for the introduction of four distinct substituents onto the butenolide core, offering a high degree of molecular diversity.

Table 2: General Synthetic Pathway from this compound to Tetrasubstituted Butenolides

StepReaction TypeIntermediate ProductFinal Product
1Selective functionalization at C2 (e.g., Suzuki Coupling)2-Substituted-3-bromofuran-
2Functionalization at C3 (e.g., Lithiation/Alkylation)2,3-Disubstituted furan-
3Functionalization at C4/C5 (if required)Tetrasubstituted furan-
4Oxidation / Acid-mediated cleavage-Tetrasubstituted butenolide

Development of Advanced Materials

The unique electronic and structural properties of the furan ring make it an attractive component for advanced materials, including conductive polymers and specialized coatings. The ability to undergo polymerization and form conjugated systems is of particular interest for applications in organic electronics.

Precursors for Polymers and Coatings

Polyfurans are conjugated polymers that have been investigated for their potential in molecular electronics, though they are less studied than their polythiophene and polypyrrole counterparts. wikipedia.org A major challenge in synthesizing high-quality polyfuran is the high oxidation potential required for the electrochemical polymerization of furan, which can lead to defects and over-oxidation of the polymer backbone. nih.gov

Using dihalo-heterocycles as monomers in metal-catalyzed cross-coupling polymerization is a standard method to create well-defined conjugated polymers while avoiding harsh oxidative conditions. This compound can, in principle, serve as a monomer in such polymerizations. Reactions like Yamamoto coupling (using a nickel catalyst) or Grignard metathesis (GRIM) polymerization could be used to link this compound units, primarily through the more reactive C2 and C5 positions (if starting from 2,5-dibromofuran) or potentially creating more complex branched structures from the 2,3-isomer. This approach would lead to the formation of a polyfuran chain with a defined connectivity. The resulting materials could exhibit interesting electronic and optical properties, making them candidates for use as semiconductors or in coatings where conductivity or specific optical responses are desired. researchgate.netrsc.org

Role in Organic Electronic Devices and Molecular Electronics

Furan and its derivatives are recognized as an important class of heterocyclic compounds in the field of materials science, particularly for their application as organic semiconductors. researchgate.net These materials are integral to the development of various organic electronic devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The furan ring, when incorporated into π-conjugated molecular structures, can significantly influence the material's photophysical, electrochemical, and charge-transporting properties. researchgate.net Researchers have explored various furan-containing polymers and small molecules, noting their potential due to characteristics like good solubility and the ability to form well-ordered thin films. researchgate.net

While the broader class of furan derivatives has been a subject of investigation for applications in organic electronics, specific research detailing the role and application of this compound in organic electronic or molecular electronic devices is not extensively documented in publicly available literature. The focus in the development of organic semiconductors has often been on larger, more complex π-conjugated systems where furan is used as a linker or fused with other aromatic systems to fine-tune electronic properties. researchgate.netresearchgate.net The potential of this compound in this context would likely be as a starting material or an intermediate for the synthesis of more complex, conjugated furan-based molecules. Its dibromo functionality allows for various cross-coupling reactions, which are fundamental in building the larger molecular architectures required for these advanced applications.

Precursors for Biologically Active Compounds

Halogenated organic compounds, such as this compound, are valuable intermediates in organic synthesis. The bromine atoms serve as reactive handles that can be substituted or used in coupling reactions to build more complex molecular frameworks. This reactivity makes this compound a useful precursor for a variety of other compounds.

The furan nucleus is a core component of many biologically active compounds. Benzofuran (B130515) derivatives, in particular, are scaffolds found in numerous natural products and have attracted significant attention in the pharmaceutical and agrochemical industries due to their wide range of activities, including antibacterial, antimicrobial, antitumor, and antidiabetic properties. nih.gov

This compound serves as a key starting material for the synthesis of other important furan-based intermediates. For instance, it can be used in the preparation of 3-bromofuran (B129083). google.com This transformation is significant because 3-bromofuran itself is a versatile building block for more complex molecules. The process involves a reaction of this compound with methyl lithium in ether, which selectively removes one of the bromine atoms. google.com Such halogenated intermediates are crucial in the multi-step synthesis of complex pharmaceutical and agrochemical products. While 3,4-dibromofuran-2(5H)-one, a related compound, is noted as a precursor to agrochemically important substances, the synthetic utility of this compound points to its potential role in generating a diverse library of furan derivatives for screening and development in these industries. researchgate.net

The exploration of derivatives from furan-based structures has yielded compounds with a wide spectrum of therapeutic potential. The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. nih.gov Consequently, derivatives of this and related furan structures are continuously being investigated for new therapeutic applications. nih.govmdpi.com

Research has shown that benzofuran derivatives exhibit promising biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.govnih.govnih.gov The addition of halogen atoms, such as bromine, to the benzofuran ring has been shown in some cases to significantly increase anticancer activity, potentially by enhancing binding affinity to target molecules through halogen bonding. nih.gov

While direct therapeutic testing of this compound itself is not the primary focus, its derivatives are of significant interest. For example, 2,3-dihydro-1-benzofuran derivatives have been developed as potent and selective agonists for the cannabinoid receptor 2 (CB2), which is a target for treating neuropathic pain. nih.gov The broad bioactivity of the benzofuran class suggests that derivatives synthesized from this compound could possess valuable therapeutic properties.

The table below summarizes the observed biological activities of various benzofuran derivatives, highlighting the potential areas of therapeutic interest for novel compounds that could be synthesized using this compound as a precursor.

Derivative Class Biological Activity Therapeutic Potential
Halogenated BenzofuransCytotoxic against leukemia cells (K562, HL60) nih.govAnticancer nih.gov
2,3-Dihydro-1-BenzofuransSelective Cannabinoid Receptor 2 (CB2) Agonists nih.govNeuropathic Pain Treatment nih.gov
Benzofuran-N-aryl piperazine (B1678402) hybridsAnti-inflammatory (inhibition of NO production) nih.govAnti-inflammatory, Anticancer nih.gov
General Benzofuran DerivativesAntibacterial, Antiviral, Antiparasitic nih.govAnti-infective nih.gov
General Benzofuran DerivativesVasodilator, Anti-dyslipidemic, Antioxidative nih.govCardiovascular conditions, Metabolic disorders nih.gov

Future Research Directions and Green Chemistry Considerations

Exploration of Novel Catalytic Systems

Catalysis is at the heart of modern organic synthesis, and the functionalization of 2,3-dibromofuran is an area ripe for innovation. The two bromine atoms at adjacent positions offer unique opportunities for selective reactions, but controlling this selectivity is a major challenge that novel catalytic systems can address.

Key areas for exploration include:

Site-Selective Cross-Coupling: Polyhalogenated compounds like this compound present a challenge in achieving site-selective reactions. Future research is directed at understanding the mechanistic details that govern selectivity. For this compound, the bond dissociation energies of the C2-Br and C3-Br bonds are nearly identical, meaning selectivity is not governed by the initial oxidative addition step but rather by the interaction energy within the catalyst-substrate complex. escholarship.org Developing catalysts that can precisely control these subtle energetic differences is a major goal to avoid mixtures of products and improve yields. escholarship.orgnih.gov

Diverse Metal Catalysis: Palladium and rhodium catalysts have been successfully used in Sonogashira couplings and benzannulation reactions to synthesize complex natural products from this compound. rsc.org Copper-catalyzed cascade reactions have also been developed for synthesizing dithienofuran derivatives under mild conditions. rsc.org Future work will likely expand this toolbox to include other transition metals and explore synergistic multi-catalyst systems to achieve novel transformations.

Organocatalysis: The use of metal-free organocatalysts is a rapidly growing field in green chemistry. Chiral Brønsted base catalysts, such as axially chiral guanidines, have been shown to be effective in enantioselective reactions with related dibrominated furanones. scispace.com Exploring the application of organocatalysts for asymmetric reactions starting from this compound could provide access to a wide range of chiral molecules.

Table 1: Overview of Catalytic Systems in Dibromofuran Chemistry
Catalyst SystemReaction TypeSubstrate ExampleKey Finding/ApplicationReference
Palladium (e.g., Pd(PPh₃)₂Cl₂) / Copper (CuI)Sonogashira CouplingThis compoundSynthesis of benzofuran (B130515) cores for natural products. rsc.org
RhodiumBenzannulationDerivatives of this compoundFormal total synthesis of complex natural products like viniferifuran. rsc.org
CopperDual C–S Coupling / Ring Closure3,4-Dibromo-2,5-dialkynylfuranMild, cascade synthesis of dithienofuran derivatives for materials science. rsc.org
PalladiumSite-Selective Cross-CouplingThis compoundSelectivity is controlled by interaction energy, not bond dissociation energy, a key insight for future catalyst design. escholarship.org
Axially Chiral GuanidinesEnantioselective Vinologous Addition3,4-Dibromofuran-2(5H)-oneDemonstrates the potential of metal-free organocatalysis for asymmetric synthesis. scispace.com

Expanded Scope in Materials Science Applications

The furan (B31954) ring is a valuable structural motif for functional organic materials. As a versatile building block, this compound provides a platform for creating novel materials with tailored electronic and photophysical properties.

Future research directions include:

Organic Semiconductors: Fused heterocyclic systems are the backbone of many organic semiconductors. The synthesis of dithienofurans from dibromofuran precursors is a promising route to new materials for organic field-effect transistors (OFETs). rsc.orgresearchgate.net These materials are valued for their high charge carrier mobility, good stability, and strong intermolecular π–π interactions. rsc.org

Fluorescent Materials: Furan-containing fused-ring systems often exhibit higher fluorescence quantum yields compared to their thiophene (B33073) analogues. rsc.org This makes derivatives of this compound attractive targets for the development of new organic light-emitting diodes (OLEDs), sensors, and bioimaging agents. researchgate.net

Advanced Polymers and Coatings: The unique properties of halogenated compounds can be harnessed to create polymers and coatings with enhanced performance characteristics, such as durability and thermal stability. chemimpex.com The reactivity of the C-Br bonds in this compound allows it to be incorporated into polymer backbones or used as a cross-linking agent to create advanced materials. chemimpex.com

Investigations into Environmental Behavior and Degradation of Brominated Compounds

While brominated compounds are synthetically useful, their persistence, bioaccumulation, and potential toxicity are significant environmental concerns. There is a critical need for comprehensive studies on the environmental fate of this compound. For many simple halogenated heterocycles like the isomers of dibromofuran, ecotoxicity data is often unavailable, representing a major knowledge gap. aksci.com

Future investigations should focus on:

Degradation Pathways: Understanding how this compound degrades in the environment is crucial. Research has shown that other brominated aromatic compounds can undergo photodegradation when exposed to UV radiation. diva-portal.orgnih.gov Because the carbon-bromine bond is weaker than the carbon-chlorine bond, some brominated compounds may be less environmentally persistent than their chlorinated counterparts. diva-portal.org Detailed studies on the photodegradation and biodegradation products of this compound are needed.

Persistence and Bioaccumulation: The environmental behavior of brominated flame retardants (BFRs) indicates that lower brominated compounds tend to be more water-soluble and bioaccumulative than highly brominated ones. researchgate.netnih.gov As a small, dibrominated molecule, this compound could potentially bioaccumulate. Studies using aquatic mesocosms and computational models can predict its partitioning in water, soil, and sediment, as well as its potential for bioaccumulation in organisms. nih.govresearchgate.netmdpi.com

Formation of Toxic Byproducts: The combustion or thermal degradation of materials containing brominated compounds can lead to the formation of highly toxic polybrominated dibenzofurans (PBDFs). diva-portal.orgnih.gov It is essential to investigate whether this compound can act as a precursor to these toxic substances under various environmental conditions. The toxicity of different brominated furan congeners can vary significantly, necessitating congener-specific analysis. asiaresearchnews.com

Table 2: Environmental Research Priorities for Brominated Furans
Research AreaKey QuestionsAnalogous Compound FindingsReference
Persistence & DegradationWhat are the half-lives (DT50) in soil and water? What are the major degradation products?Some novel BFRs are persistent in sediment (DT50 >100 days). Photodegradation is a known pathway. nih.gov
BioaccumulationDoes it accumulate in fatty tissues of organisms? What is its octanol-water partition coefficient (Kow)?Lower brominated BFRs are predicted to be more bioaccumulative than higher brominated ones. researchgate.netnih.gov
ToxicityWhat is its acute and chronic toxicity to aquatic life? Can it form more toxic PBDFs?2,3,7,8-substituted brominated dibenzofurans exhibit dioxin-like toxicity in fish. asiaresearchnews.com
MobilityHow does it move through different environmental compartments (air, water, soil)?Lower brominated compounds are generally more volatile and water-soluble. researchgate.netnih.gov

Q & A

Q. What are the key physicochemical properties of 2,3-Dibromofuran, and how do they inform laboratory handling and storage protocols?

  • Methodological Answer : this compound (CAS 30544-34-4) has the following critical properties:
PropertyValueReference
Melting Point31–32°C
Boiling Point75–78°C
Density2.000 g/cm³
Refractive Index1.5470
These properties dictate storage at low temperatures (2–8°C) in airtight containers to prevent degradation. Safety protocols include using personal protective equipment (PPE) due to hazards indicated by R36/38 (irritant) and S26-36 (handling guidelines) .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR to confirm substitution patterns, referencing coupling constants and chemical shifts.
  • Mass Spectrometry (MS) : Use high-resolution MS (e.g., EI-MS) to verify molecular ion peaks (expected m/z ≈ 225.87 for C4_4H2_2Br2_2O) .
  • IR Spectroscopy : Identify characteristic C-Br stretching vibrations (~500–600 cm1^{-1}) and furan ring C-O-C asymmetric stretches (~1250 cm1^{-1}) .
  • HPLC/GC : Employ reverse-phase HPLC or GC with flame ionization detection for purity assessment, optimizing mobile phases based on polarity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in halogenated furans like this compound?

  • Methodological Answer : X-ray crystallography provides precise bond lengths, angles, and spatial arrangements. For example, in the structurally related 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran (), key parameters include:
Bond Angle/LengthValueReference
C-Br bond length~1.9 Å
C-O-C angle~118.6°
Researchers should compare these with computational models (e.g., DFT) to validate electronic effects. Crystallization solvents (e.g., dichloromethane/hexane) must be optimized to avoid lattice disorders .

Q. What synthetic strategies enable regioselective bromination at the 2,3-positions of the furan ring?

  • Methodological Answer :
  • Electrophilic Bromination : Use Br2_2 in acetic acid with a Lewis acid catalyst (e.g., FeBr3_3) at 0–5°C to favor 2,3-dibromination over 2,5-isomers. Monitor reaction progress via TLC .
  • Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling with brominated precursors (e.g., 2-bromofuran) and aryl boronic acids to introduce substituents selectively .
  • Purification : Utilize fractional distillation (bp 75–78°C) or recrystallization (hexane/ethyl acetate) to isolate the product .

Q. How should researchers address discrepancies in reported spectral or crystallographic data for this compound?

  • Methodological Answer :
  • Purity Verification : Reanalyze samples using DSC (for melting point consistency) and elemental analysis .
  • Crystallographic Validation : Compare experimental XRD data with computational predictions (e.g., Mercury software) to identify lattice distortions or polymorphism .
  • Literature Cross-Referencing : Contrast findings with structurally analogous compounds (e.g., 2,5-Dibromofuran, CAS 32460-00-7) to assess positional effects on bond angles and reactivity .

Data Contradiction Analysis

  • Example : While this compound (CAS 30544-34-4) has a reported density of 2.000 g/cm³ , its 2,5-isomer (CAS 32460-00-7) shows a higher density (2.2 g/cm³) due to differences in molecular packing . Researchers must specify isomer purity and measurement conditions (e.g., temperature) when publishing data.

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2,3-Dibromofuran
Reactant of Route 2
Reactant of Route 2
2,3-Dibromofuran

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